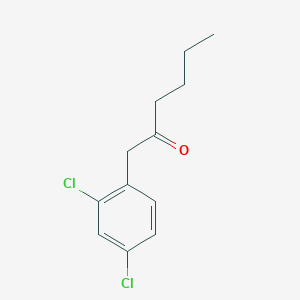
6-(Cyclobutylmethoxy)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Cyclobutylmethoxy)nicotinaldehyde is an organic compound with the molecular formula C12H15NO2 It is a derivative of nicotinaldehyde, where a cyclobutylmethoxy group is attached to the sixth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclobutylmethoxy)nicotinaldehyde typically involves the following steps:
Starting Material: The process begins with nicotinic acid or its derivatives.
Protection of Aldehyde Group: The aldehyde group is protected using a suitable protecting group.
Ortho-Lithiation: The protected aldehyde undergoes ortho-lithiation using n-butyllithium (n-BuLi).
Formation of Cuprate: The lithiated intermediate is then treated with copper(I) cyanide (CuCN) to form the corresponding cuprate.
Alkylation: The cuprate intermediate is alkylated with cyclobutylmethyl bromide to introduce the cyclobutylmethoxy group.
Deprotection: Finally, the protecting group is removed to yield this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Cyclobutylmethoxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: 6-(Cyclobutylmethoxy)nicotinic acid.
Reduction: 6-(Cyclobutylmethoxy)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Cyclobutylmethoxy)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including interactions with nicotinic acetylcholine receptors.
Mécanisme D'action
The mechanism of action of 6-(Cyclobutylmethoxy)nicotinaldehyde is not fully understood. it is believed to interact with molecular targets such as nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in neurotransmission. The compound may modulate the activity of these receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-3-carbaldehyde (Nicotinaldehyde): A simpler analog without the cyclobutylmethoxy group.
Pyridine-2-carboxaldehyde: An isomer with the aldehyde group at the second position.
Pyridine-4-carboxaldehyde: An isomer with the aldehyde group at the fourth position.
Uniqueness
6-(Cyclobutylmethoxy)nicotinaldehyde is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
6-(cyclobutylmethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c13-7-10-4-5-11(12-6-10)14-8-9-2-1-3-9/h4-7,9H,1-3,8H2 |
Clé InChI |
LTIUXKGLBABVCS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)COC2=NC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclopentyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B15232081.png)
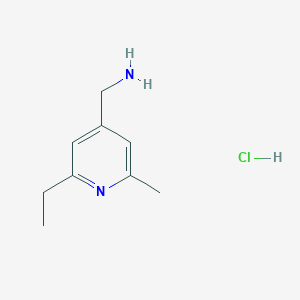
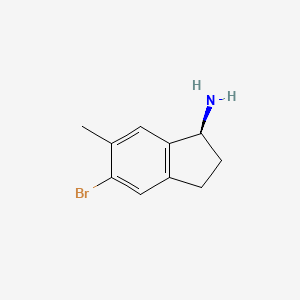
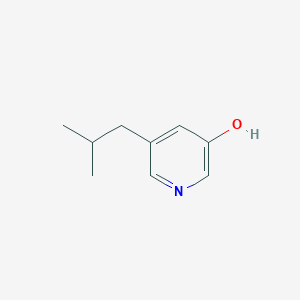

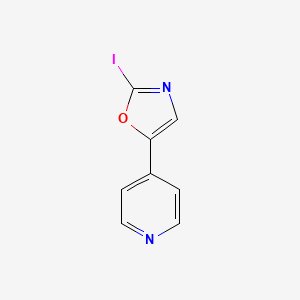


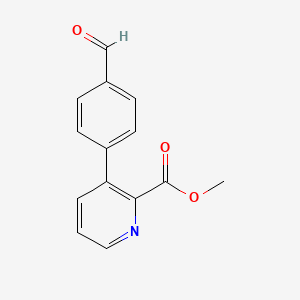

![methyl7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B15232171.png)
![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15232184.png)

